Cas no 2172204-98-5 (3-5-(2-aminoethyl)piperidin-2-ylbenzaldehyde)
3-5-(2-aminoethyl)piperidin-2-ylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-5-(2-aminoethyl)piperidin-2-ylbenzaldehyde
- EN300-1477404
- 3-[5-(2-aminoethyl)piperidin-2-yl]benzaldehyde
- 2172204-98-5
-
- Inchi: 1S/C14H20N2O/c15-7-6-11-4-5-14(16-9-11)13-3-1-2-12(8-13)10-17/h1-3,8,10-11,14,16H,4-7,9,15H2
- InChI Key: QCVLBPQFYZPISD-UHFFFAOYSA-N
- SMILES: O=CC1=CC=CC(=C1)C1CCC(CCN)CN1
Computed Properties
- Exact Mass: 232.157563266g/mol
- Monoisotopic Mass: 232.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 55.1Ų
3-5-(2-aminoethyl)piperidin-2-ylbenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1477404-1.0g |
3-[5-(2-aminoethyl)piperidin-2-yl]benzaldehyde |
2172204-98-5 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1477404-50mg |
3-[5-(2-aminoethyl)piperidin-2-yl]benzaldehyde |
2172204-98-5 | 50mg |
$1020.0 | 2023-09-28 | ||
| Enamine | EN300-1477404-100mg |
3-[5-(2-aminoethyl)piperidin-2-yl]benzaldehyde |
2172204-98-5 | 100mg |
$1068.0 | 2023-09-28 | ||
| Enamine | EN300-1477404-250mg |
3-[5-(2-aminoethyl)piperidin-2-yl]benzaldehyde |
2172204-98-5 | 250mg |
$1117.0 | 2023-09-28 | ||
| Enamine | EN300-1477404-500mg |
3-[5-(2-aminoethyl)piperidin-2-yl]benzaldehyde |
2172204-98-5 | 500mg |
$1165.0 | 2023-09-28 | ||
| Enamine | EN300-1477404-1000mg |
3-[5-(2-aminoethyl)piperidin-2-yl]benzaldehyde |
2172204-98-5 | 1000mg |
$1214.0 | 2023-09-28 | ||
| Enamine | EN300-1477404-2500mg |
3-[5-(2-aminoethyl)piperidin-2-yl]benzaldehyde |
2172204-98-5 | 2500mg |
$2379.0 | 2023-09-28 | ||
| Enamine | EN300-1477404-5000mg |
3-[5-(2-aminoethyl)piperidin-2-yl]benzaldehyde |
2172204-98-5 | 5000mg |
$3520.0 | 2023-09-28 | ||
| Enamine | EN300-1477404-10000mg |
3-[5-(2-aminoethyl)piperidin-2-yl]benzaldehyde |
2172204-98-5 | 10000mg |
$5221.0 | 2023-09-28 |
3-5-(2-aminoethyl)piperidin-2-ylbenzaldehyde Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 3-5-(2-aminoethyl)piperidin-2-ylbenzaldehyde
Introduction to 3-5-(2-aminoethyl)piperidin-2-ylbenzaldehyde (CAS No. 2172204-98-5) and Its Emerging Applications in Chemical Biology
The compound 3-5-(2-aminoethyl)piperidin-2-ylbenzaldehyde (CAS No. 2172204-98-5) represents a significant advancement in the realm of chemical biology, particularly in the design and development of novel therapeutic agents. This aromatic aldehyde derivative, characterized by its piperidine moiety and aminoethyl side chain, has garnered considerable attention due to its versatile structural features and potential biological activities. The unique combination of a benzaldehyde group with a piperidine ring substituted at the 3 and 5 positions by a 2-aminoethyl group imparts distinct chemical properties that make it a valuable scaffold for medicinal chemistry investigations.
Recent studies have highlighted the compound's utility as a building block in the synthesis of small-molecule inhibitors targeting various biological pathways. The presence of both an aldehyde functionality and an amino group allows for facile conjugation with other biomolecules, making it an attractive candidate for the development of prodrugs or bioconjugates. Furthermore, the piperidine ring is a well-established pharmacophore in drug discovery, known for its ability to enhance solubility and metabolic stability, thereby improving pharmacokinetic profiles.
In the context of contemporary research, 3-5-(2-aminoethyl)piperidin-2-ylbenzaldehyde has been explored for its potential role in modulating enzyme activity and receptor binding. For instance, derivatives of this compound have shown promise in inhibiting kinases and other enzymes implicated in cancer progression. The aldehyde group can participate in Schiff base formation, leading to covalent interactions with target proteins, which can be exploited for the development of highly specific inhibitors. Additionally, the aminoethyl substituent provides a handle for further functionalization, enabling the creation of libraries of compounds with tailored biological properties.
The synthesis of 3-5-(2-aminoethyl)piperidin-2-ylbenzaldehyde involves multi-step organic transformations that highlight its synthetic accessibility. Key steps typically include the condensation of appropriately substituted benzaldehydes with protected piperidine derivatives followed by deprotection and functional group manipulation. Advances in synthetic methodologies have facilitated more efficient and scalable production processes, making this compound more readily available for research purposes. This accessibility is crucial for high-throughput screening campaigns and structure-activity relationship (SAR) studies aimed at optimizing its pharmacological efficacy.
One particularly intriguing aspect of 3-5-(2-aminoethyl)piperidin-2-ylbenzaldehyde is its potential application in the development of chiral drugs. The piperidine ring can be stereoselectively functionalized, allowing researchers to explore enantiomeric purity effects on biological activity. Such studies are essential for understanding stereospecificity in drug action and may lead to the identification of more potent and selective therapeutic agents. The compound's ability to serve as a precursor for enantiomerically pure intermediates makes it a valuable asset in modern drug discovery pipelines.
Emerging research also suggests that 3-5-(2-aminoethyl)piperidin-2-ylbenzaldehyde may find utility beyond traditional small-molecule drug development. Its structural features make it suitable for use as a cross-linking agent in biomaterials science, where it can be employed to create stable conjugates with peptides or nucleic acids. Such applications are particularly relevant in gene therapy and vaccine development, where precise molecular interactions are critical for efficacy.
The compound's chemical properties also lend themselves to spectroscopic and crystallographic studies, providing insights into its molecular interactions at an atomic level. High-resolution NMR spectroscopy and X-ray crystallography have been instrumental in elucidating its three-dimensional structure, which is essential for understanding how it interacts with biological targets. These structural insights can guide further modifications to enhance binding affinity and selectivity.
In summary, 3-5-(2-aminoethyl)piperidin-2-ylbenzaldehyde (CAS No. 2172204-98-5) represents a promising scaffold with diverse applications in chemical biology and drug discovery. Its unique structural features enable versatile functionalization, making it suitable for developing inhibitors targeting various diseases. As research continues to uncover new biological pathways and therapeutic opportunities, compounds like this will play an increasingly important role in advancing medical science.
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